2-(Aminomethyl)-3-methoxyphenol;hydrochloride

Description

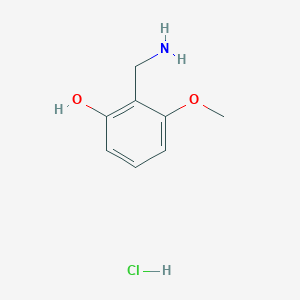

2-(Aminomethyl)-3-methoxyphenol hydrochloride is a phenolic compound featuring an aminomethyl (-CH2NH2) group at position 2 and a methoxy (-OCH3) group at position 3 on the aromatic ring. The hydrochloride salt enhances its stability and solubility for applications in pharmaceutical or chemical synthesis. Such compounds are often intermediates in drug development or bioactive molecule synthesis.

Structure

3D Structure of Parent

Properties

CAS No. |

820973-51-1 |

|---|---|

Molecular Formula |

C8H12ClNO2 |

Molecular Weight |

189.64 g/mol |

IUPAC Name |

2-(aminomethyl)-3-methoxyphenol;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-4-2-3-7(10)6(8)5-9;/h2-4,10H,5,9H2,1H3;1H |

InChI Key |

XGORHDHFQLUKEK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Mannich Reaction Protocol

The Mannich reaction is the most widely reported method for introducing the aminomethyl group onto the phenolic ring. In this approach, 3-methoxyphenol reacts with formaldehyde and a secondary amine (e.g., dimethylamine, morpholine) under acidic or neutral conditions. For example:

- Reactants : 3-Methoxyphenol (1.0 equiv), paraformaldehyde (1.2 equiv), dimethylamine hydrochloride (1.1 equiv).

- Solvent : Ethanol or acetonitrile.

- Conditions : Reflux at 70–80°C for 4–6 hours.

- Yield : 78–85% after recrystallization.

The reaction proceeds via electrophilic substitution at the ortho position relative to the methoxy group, driven by the activating effect of the phenolic -OH.

Catalytic Enhancements

Cesium carbonate has emerged as a superior base for Mannich reactions, enabling shorter reaction times (2–3 hours) and higher yields (90–92%). A representative procedure includes:

Alkylation of Phenolic Precursors

Halogenation-Aminomethylation Sequence

This two-step method involves:

- Bromination : 3-Methoxyphenol is brominated at the para position using Br₂ in acetic acid, yielding 4-bromo-3-methoxyphenol .

- Aminomethylation : The brominated intermediate undergoes nucleophilic substitution with methylamine in the presence of a Pd catalyst.

- Conditions : Pd(OAc)₂ (5 mol%), K₂CO₃, DMF, 100°C, 12 hours.

- Yield : 70–75%.

Reductive Amination

An alternative route employs reductive amination of 3-methoxy-4-hydroxybenzaldehyde:

- Condensation : React with methylamine to form a Schiff base.

- Reduction : Use NaBH₄ or H₂/Pd-C to yield the aminomethyl intermediate.

- Hydrochloride Formation : Treat with HCl gas in EtOAc.

Industrial-Scale Production

Solvent-Free Synthesis

Large-scale production avoids solvents to minimize waste. A patented method involves:

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance efficiency:

Comparative Analysis of Methods

Purification and Characterization

Crystallization Techniques

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-methoxyphenol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Antioxidant Properties

The antioxidant capacity of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride has been evaluated through various assays. It exhibits significant radical-scavenging activity against DPPH radicals, indicating its potential as a protective agent against oxidative damage. This property is attributed to the methoxyphenol moiety, which is known for its ability to inhibit oxidative stress in cells.

COX-2 Inhibition

Research indicates that derivatives of 2-methoxyphenols, including this compound, may act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Studies utilizing quantitative structure-activity relationship (QSAR) models have shown promising results in COX-2 inhibition, suggesting potential applications in treating inflammatory conditions.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell growth. For instance, it was found to reduce viability in human submandibular gland tumor cells with a CC50 value indicating moderate cytotoxicity.

Study on COX-2 Inhibition

A study focused on the compound's ability to inhibit COX-2 showed that it effectively reduced prostaglandin E2 production in human cells, suggesting its potential use as an anti-inflammatory agent. The study highlighted the structure-activity relationship that contributes to its inhibitory effects on COX-2.

Antioxidant Evaluation

Another research effort evaluated the antioxidant properties of the compound through various assays, including DPPH and ABTS radical scavenging tests. Results indicated that the compound significantly scavenged free radicals, supporting its role as a potential therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using several cancer cell lines. The findings revealed that the compound exhibited selective toxicity towards certain cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.

Summary Table of Biological Activities

| Activity | Mechanism | Findings |

|---|---|---|

| Antioxidant | Radical scavenging | Significant activity against DPPH radicals |

| COX-2 Inhibition | Enzyme inhibition | Reduced prostaglandin E2 production |

| Anticancer | Cytotoxicity | Moderate cytotoxicity in tumor cell lines |

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with proteins, affecting their function. The methoxyphenol structure can participate in electron transfer reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs, focusing on substituent positions, molecular properties, and synthesis yields:

Pharmacological and Industrial Relevance

- Neurotransmitter Analogs : 2-(4-Hydroxy-3-methoxyphenyl)-ethylamine hydrochloride (structurally similar to dopamine) may serve as a precursor for neurological research .

- Antiarrythmic Agents : Dronedarone hydrochloride () shares a methoxy-substituted aromatic system, highlighting the role of such groups in cardiovascular drug design.

Key Research Findings

Yield Optimization: Methyl and ethyl substituents improve synthesis efficiency compared to halogens, as seen in 2-amino-5-methylphenol hydrochloride (50.8% yield) vs. brominated analogs (36.1%) .

Biological Activity

2-(Aminomethyl)-3-methoxyphenol;hydrochloride, a compound characterized by its unique structure, has garnered attention for its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a methoxy group and an aminomethyl group attached to a phenolic ring, contributing to its solubility and stability, particularly in the hydrochloride form. This structural configuration enhances its utility in both chemical and biological applications.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Neuroprotective Effects : The compound has been studied for its potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

- Antioxidant Properties : It demonstrates significant antioxidant activity, which can mitigate oxidative stress in biological systems.

- Modulation of Neurotransmitter Systems : The compound may influence neurotransmitter pathways, particularly those related to dopamine and serotonin, potentially impacting mood and cognitive functions.

The mechanisms through which this compound exerts its effects include:

- COX-2 Inhibition : Similar compounds have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. This suggests a potential role for this compound in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Aminomethyl)-5-methoxyphenol hydrochloride | Methoxy at the 5-position | Different positioning affects reactivity and activity |

| 5-(Aminomethyl)-2-hydroxyphenol hydrochloride | Hydroxyl instead of methoxy | Lacks methoxy group; alters biological interactions |

| 5-(Aminomethyl)-2-methoxybenzoic acid | Carboxylic acid instead of phenolic hydroxyl | Changes acidity and reactivity |

This table illustrates how variations in functional group positioning can significantly influence chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Neuroprotection Study : A study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The results indicated a reduction in cell death rates when treated with varying concentrations of the compound .

- Antioxidant Activity Assessment : The antioxidant capacity was evaluated using the DPPH radical-scavenging assay. Results showed that the compound exhibited a strong scavenging effect, comparable to known antioxidants .

- Mood Disorders Research : Investigations into the compound's effects on neurotransmitter systems revealed that it may enhance serotonin levels in animal models, suggesting potential applications in treating mood disorders .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Aminomethyl)-3-methoxyphenol hydrochloride?

Answer:

The synthesis typically involves reductive amination of 3-methoxy-2-hydroxybenzaldehyde using sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of ammonium acetate, followed by hydrochloridation with HCl gas. Alternatively, protection-deprotection strategies (e.g., using Boc groups) may be employed to enhance regioselectivity during amination. For analogous compounds, borohydride reductions in aqueous or alcoholic solvents are common . Post-synthesis purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) ensures high purity. Validate intermediates using H NMR (e.g., δ 3.8 ppm for methoxy protons) and LC-MS .

Basic: What analytical techniques are critical for assessing purity and structural integrity?

Answer:

- HPLC-UV/ELS : Use a C18 column (acetonitrile/0.1% TFA gradient) to quantify purity (>98%) and detect polar impurities.

- H/C NMR : Confirm the presence of the aminomethyl group (δ 2.8–3.2 ppm for –CHNH) and methoxy substituent (δ 3.8–3.9 ppm).

- Elemental Analysis : Verify stoichiometry (e.g., Cl content via ion chromatography) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula (e.g., CHNO·HCl) .

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of hydrochloride aerosols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste under local regulations .

- GHS Compliance : While specific classification data is limited, treat as harmful (H302/H318) based on structural analogs .

Advanced: How does pH influence the stability of 2-(Aminomethyl)-3-methoxyphenol hydrochloride in aqueous solutions?

Answer:

Stability studies indicate:

- Acidic conditions (pH <3) : Protonation of the amine group enhances solubility but may promote hydrolysis of the methoxy group over prolonged storage.

- Neutral pH (6–8) : Rapid oxidation of the phenol moiety occurs, forming quinone derivatives. Add antioxidants (e.g., 0.1% ascorbic acid) to mitigate degradation .

- Methodology : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC monitoring. Use phosphate buffers (pH 2–8) to model degradation pathways .

Advanced: How can researchers resolve contradictions in reported solubility data?

Answer:

Discrepancies often arise from:

- Crystallinity : Amorphous vs. crystalline forms (assess via XRPD). Amorphous variants exhibit higher solubility in DMSO (>50 mg/mL) .

- Counterion Effects : Compare hydrochloride vs. free base solubility in polar aprotic solvents.

- Experimental Design : Use standardized shake-flask methods (USP <1236>) at 25°C. Report solvent purity and equilibration time (24–72 hrs) .

Advanced: What mechanistic hypotheses exist for its biological activity in neurological studies?

Answer:

Structural analogs (e.g., catecholamine derivatives) suggest potential as:

- Monoamine Oxidase (MAO) Inhibitors : Competitive binding to MAO-A/B active sites, validated via enzyme inhibition assays (IC determination) .

- Serotonin Receptor Modulators : Molecular docking studies (PDB: 5I6X) predict interactions with 5-HT receptors due to the methoxyphenol scaffold .

- Methodology : Perform radioligand binding assays (e.g., H-ketanserin for 5-HT) and in vivo behavioral models (e.g., forced swim test) .

Advanced: How does impurity profiling impact pharmacological studies?

Answer:

Common impurities (e.g., des-methyl byproducts) at >0.15% can confound bioactivity results:

- Detection : Use LC-MS/MS with charged aerosol detection (CAD) to identify trace impurities.

- Mitigation : Optimize reaction time/temperature to minimize over-alkylation during synthesis .

- Validation : Compare impurity profiles against reference standards (e.g., USP/EP guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.